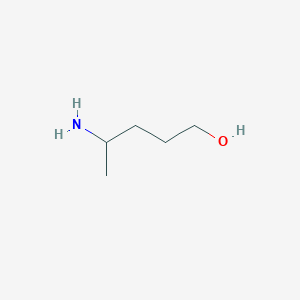

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including those structurally related to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, often involves [3+2] cycloaddition reactions or modifications thereof. For instance, a series of 5-substituted 1H-tetrazoles were synthesized using a Cu–Zn alloy nanopowder as a catalyst, showcasing the utility of metal-catalyzed reactions in the efficient synthesis of tetrazole derivatives (Aridoss & Laali, 2011). Additionally, a one-pot synthesis method has been developed for ethyl-3-aryl-2-(1H-tetrazol-5-yl)acrylates, emphasizing the versatility of tetrazole chemistry in creating biologically significant compounds (Jafari Chermahini, Chermahini, Dabbagh, & Teimouri, 2016).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, is characterized by the presence of a tetrazole ring, which significantly influences the compound's reactivity and physical properties. Crystal structure studies, such as those conducted on ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveal insights into the molecular arrangements and intermolecular interactions within these compounds (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Tetrazole compounds engage in a variety of chemical reactions, including alkylation, cycloaddition, and substitution reactions, which allow for the synthesis of a wide range of derivatives. For instance, 5-Ethylthio-1H-tetrazole was synthesized using environmentally benign solvents, showcasing the adaptability of tetrazole chemistry to green synthesis approaches (Liu Yu-zhen, 2007).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as melting points, solubility, and stability, are crucial for their application in different fields. The use of tetrazole-based ionic liquids illustrates the impact of tetrazole structures on the physicochemical properties of the compounds, including hydrophilicity and hydrophobicity, which can be tailored for specific applications (Aridoss & Laali, 2011).

Chemical Properties Analysis

Tetrazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form stable heterocyclic compounds. The synthesis of energetic high-nitrogen compounds from tetrazole derivatives underscores the significance of their chemical properties in the development of materials with high energy content (Haiges & Christe, 2013).

Safety And Hazards

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is classified as a warning hazard according to the Globally Harmonized System (GHS) . It can cause eye irritation (H319), skin irritation (H315), may be harmful if swallowed (H303), and may cause respiratory irritation (H335) . Safety measures include avoiding contact with skin and eyes, using adequate ventilation, and wearing appropriate protective clothing .

properties

IUPAC Name |

4-ethyl-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVZUMUVGRLSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219114 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

CAS RN |

69048-98-2 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69048-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069048982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

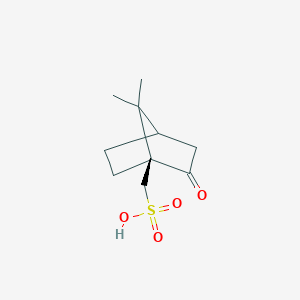

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

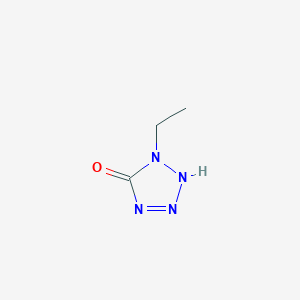

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)